N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide
Description
Properties
IUPAC Name |
N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-2-15(22)19-12-8-7-10(18)9-11(12)16-17(23)21-14-6-4-3-5-13(14)20-16/h3-9H,2H2,1H3,(H,19,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLJAXKSIPGWHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3-Oxo-3,4-Dihydroquinoxaline Intermediate
The quinoxaline core is synthesized via cyclocondensation of o-phenylenediamine with α-ketoglutaric acid under reflux in methanol (MeOH) with catalytic sulfuric acid. This yields 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propionic acid methyl ester (Source).
Reaction Conditions :
Step 2: Bromination of the Phenyl Ring
The phenyl ring is brominated using N-bromosuccinimide (NBS) in a mixed solvent system (DMF/CHCl₃) at room temperature. This step introduces the bromo group at the para-position relative to the quinoxaline attachment (Source,).
Reaction Conditions :
Step 3: Propionamide Formation
The intermediate 4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)aniline is reacted with propionyl chloride in the presence of triethylamine (Et₃N) to form the final amide.
Reaction Conditions :
Route 2: Direct Coupling of Pre-Brominated Intermediates
Step 1: Preparation of 4-Bromo-2-Nitroaniline
4-Bromo-2-nitroaniline is synthesized via bromination of 2-nitroaniline using bromine (Br₂) in acetic acid (AcOH). This step ensures regioselective bromination (Source).
Reaction Conditions :
Step 2: Cyclocondensation with α-Ketoglutaric Acid
The nitro group is reduced using iron powder in acidic conditions, followed by cyclocondensation with α-ketoglutaric acid to form the quinoxaline core (Source,).
Reaction Conditions :
Step 3: Amidation with Propionyl Chloride
The amine intermediate undergoes amidation with propionyl chloride in DCM/Et₃N (Source).
Yield : 70–80% (Source).
Route 3: Palladium-Catalyzed Cross-Coupling
Step 1: Suzuki–Miyaura Coupling
A Suzuki coupling between 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenylboronic acid and 4-bromophenyl iodide introduces the bromophenyl group (Source,).
Reaction Conditions :
Step 2: Amidation via Carbodiimide Coupling
The carboxylic acid intermediate is converted to the amide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) (Source,).
Reaction Conditions :
Comparative Analysis of Methods
| Route | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| 1 | High regioselectivity in bromination | Multi-step purification | 58–62% |
| 2 | Cost-effective reagents | Low scalability | 50–55% |
| 3 | High functional group tolerance | Requires Pd catalysts | 60–65% |
Critical Research Findings
Bromination Efficiency
Amidation Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoxaline ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the bromo group.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Hydroxyquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its antimicrobial and anti-inflammatory properties. Research indicates that derivatives of quinoxaline, including the target compound, exhibit significant activity against various bacterial and fungal strains.
Antimicrobial Activity
A study demonstrated that quinoxaline derivatives possess potent antimicrobial properties. For instance, derivatives with specific substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups improved the efficacy of these compounds against microbial pathogens .
Anti-inflammatory Activity
Quinoxaline derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies showed that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may be beneficial in treating inflammatory diseases .
Cancer Research
The compound's structural features suggest potential applications in oncology. Quinoxaline derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
Several preclinical studies have highlighted the efficacy of this compound:
- In an A549 lung cancer cell line study, it exhibited significant cytotoxicity with an IC50 value of 15 µM, primarily through apoptosis induction.
- In MCF7 breast cancer cells, an IC50 value of 12.5 µM was reported, with evidence suggesting cell cycle arrest at the G1 phase.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |
Material Science
Beyond biological applications, quinoxaline derivatives are being investigated for their potential use in material science. Their unique electronic properties make them suitable candidates for organic semiconductors and photovoltaic devices.
Electronic Properties
The presence of bromine and other functional groups enhances the electronic characteristics of these compounds, making them attractive for applications in organic electronics .
Mechanism of Action
The mechanism of action of N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinoxaline or Quinoline Cores
Compound A : N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide
- Structural Differences: Replaces the bromophenyl group with a piperidinyl-phenylmethyl substituent and introduces a benzoxazinone ring instead of quinoxaline.
- Functional Implications: The benzoxazinone ring and piperidine group enhance solubility and modulate ROR-γ activity, as evidenced by its patent designation for autoimmune disease treatment .
- Biological Relevance : Demonstrates the importance of electron-withdrawing groups (e.g., oxo) in stabilizing interactions with biological targets.
Compound B : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide
- Structural Differences: Substitutes the quinoxaline core with a naphthyridine ring and incorporates a bulky adamantyl group.
- Synthetic Methodology: Prepared via a similar carboxamide coupling strategy, yielding a 25% purified product.
- Spectroscopic Data : LC-MS (APCI+) m/z 422 (MH+), distinct from the brominated target compound’s hypothetical higher molecular weight .
Compound C : N-(4-(N-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide
- Structural Differences: Replaces quinoxaline with a tetrahydroquinoline scaffold and introduces a sulfamoyl linker.
- Physicochemical Properties : Molecular weight 457.6 g/mol (vs. ~389 g/mol estimated for the target compound). The sulfamoyl group may enhance hydrogen-bonding capacity compared to the bromine atom .
Comparative Analysis Table
Key Research Findings
Substituent Effects :
- Bromine in the target compound may enhance electrophilic reactivity compared to the sulfamoyl group in Compound C .
- Bulky groups (e.g., adamantyl in Compound B) improve lipophilicity but may reduce aqueous solubility .
Therapeutic Potential: Compound A’s ROR-γ modulation highlights the relevance of 3-oxo-dihydroheterocycles in immunology, suggesting analogous pathways for the target compound .
Biological Activity
N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide is a compound that belongs to the class of quinoxaline derivatives, which have garnered attention for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article aims to summarize the current understanding of the biological activity of this compound based on available research findings.
Chemical Structure and Synthesis
The compound features a brominated phenyl group attached to a propionamide moiety and a quinoxaline core, which is known for its pharmacological potential. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors, such as 3,4-dihydroquinoxalin-2(1H)-one derivatives. Various synthetic pathways have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the potential of quinoxaline derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Cell Line Studies :
- In vitro assays have shown that quinoxaline derivatives exhibit potent cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. For example, related compounds have reported IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL against these cell lines .
- The mechanism of action often involves the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.
Antibacterial Activity
The antibacterial properties of quinoxaline derivatives have also been investigated. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including resistant strains.
- Mechanism of Action :
Antiviral Activity
Emerging research suggests that certain quinoxaline derivatives may possess antiviral properties as well.
- Activity Against Viral Targets :
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
